

A Spectroscopic Guide to 2-Amino-6-methoxynicotinic Acid: A Predictive Analysis

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Compound of Interest

Compound Name: 2-Amino-6-methoxynicotinic acid

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This technical guide provides a comprehensive analysis of the spectral characteristics of **2-Amino-6-methoxynicotinic acid**, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed predictive analysis of its spectral data. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of this molecule.

Introduction

2-Amino-6-methoxynicotinic acid (Molecular Formula: $C_7H_8N_2O_3$, Molecular Weight: 168.15 g/mol) is a substituted pyridine derivative. The arrangement of an amino group, a methoxy group, and a carboxylic acid on the nicotinic acid scaffold imparts a unique electronic and structural profile, making it a valuable building block in organic synthesis. Understanding its spectral signature is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted 1H and ^{13}C NMR spectra of **2-Amino-6-methoxynicotinic**

acid in a common solvent like DMSO- d_6 are discussed below. The solvent choice is critical as the acidic proton of the carboxylic acid and the amine protons are often exchangeable and their visibility depends on the solvent and temperature.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the amine protons, and the carboxylic acid proton.

Predicted ^1H NMR Data (DMSO- d_6 , 500 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.5	Broad Singlet	1H	COOH
~7.8	Doublet	1H	H-4
~6.5	Broad Singlet	2H	NH ₂
~6.2	Doublet	1H	H-5
~3.8	Singlet	3H	OCH ₃

Interpretation and Rationale:

- Carboxylic Acid Proton (COOH):** This proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift (~12.5 ppm). Its broadness is due to hydrogen bonding and exchange with residual water in the solvent.
- Aromatic Protons (H-4 and H-5):** The pyridine ring has two aromatic protons. The electron-donating amino and methoxy groups will shield these protons, while the electron-withdrawing carboxylic acid group will deshield them. H-4 is expected to be more deshielded than H-5 due to its proximity to the carboxylic acid group. They will appear as doublets due to coupling with each other.
- Amine Protons (NH₂):** The protons of the primary amine will likely appear as a broad singlet around 6.5 ppm. The chemical shift and peak shape can be highly variable depending on concentration, temperature, and solvent.

- Methoxy Protons (OCH_3): The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.8 ppm.

Experimental Protocol for ^1H NMR Data Acquisition:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-6-methoxynicotinic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ^1H NMR should be used.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d_6 at 2.50 ppm.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ^{13}C NMR Data (DMSO-d_6 , 125 MHz)

Chemical Shift (δ , ppm)	Assignment
~168	C=O (Carboxylic Acid)
~162	C-6
~158	C-2
~140	C-4
~108	C-3
~105	C-5
~53	OCH_3

Interpretation and Rationale:

- **Carbonyl Carbon (C=O):** The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum (~168 ppm).
- **Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):** The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups. C-2 and C-6, being attached to heteroatoms (N and O), will be significantly deshielded. C-3, C-4, and C-5 will appear in the aromatic region, with their specific shifts determined by the combined electronic effects of the substituents.
- **Methoxy Carbon (OCH₃):** The carbon of the methoxy group will appear in the upfield region of the spectrum, typically around 53 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition:

- **Sample Preparation:** Use the same sample prepared for ¹H NMR.
- **Instrumentation:** Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).
- **Data Acquisition:** Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group
3400-3200	Medium, Broad	N-H Stretch (Amine)
3300-2500	Strong, Very Broad	O-H Stretch (Carboxylic Acid)
~1700	Strong	C=O Stretch (Carboxylic Acid)
~1620	Strong	C=C and C=N Stretch (Aromatic Ring)
~1250	Strong	C-O Stretch (Aryl Ether)

Interpretation and Rationale:

- N-H and O-H Stretching: The spectrum will be dominated by a very broad absorption in the high-frequency region due to the O-H stretching of the carboxylic acid, which will likely overlap with the N-H stretching of the amine group.
- C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.
- Aromatic Ring Stretching: Absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine ring are expected in the 1620-1400 cm⁻¹ region.
- C-O Stretching: A strong band around 1250 cm⁻¹ will be indicative of the C-O stretching of the aryl ether (methoxy group).

Experimental Protocol for IR Data Acquisition:

- Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z	Interpretation
168	Molecular Ion $[M]^+$
151	$[M - OH]^+$
140	$[M - CO]^+$
123	$[M - COOH]^+$
108	$[M - COOH - CH_3]^+$

Interpretation and Rationale:

- **Molecular Ion Peak:** The peak at m/z 168 will correspond to the molecular weight of the compound.
- **Fragmentation Pattern:** The molecule is expected to fragment in a predictable manner. Common losses include the hydroxyl radical (-OH) from the carboxylic acid, carbon monoxide (-CO), and the entire carboxylic acid group (-COOH). Subsequent loss of a methyl radical from the methoxy group is also plausible.

Experimental Protocol for Mass Spectrometry Data Acquisition:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and stable) or liquid chromatography.

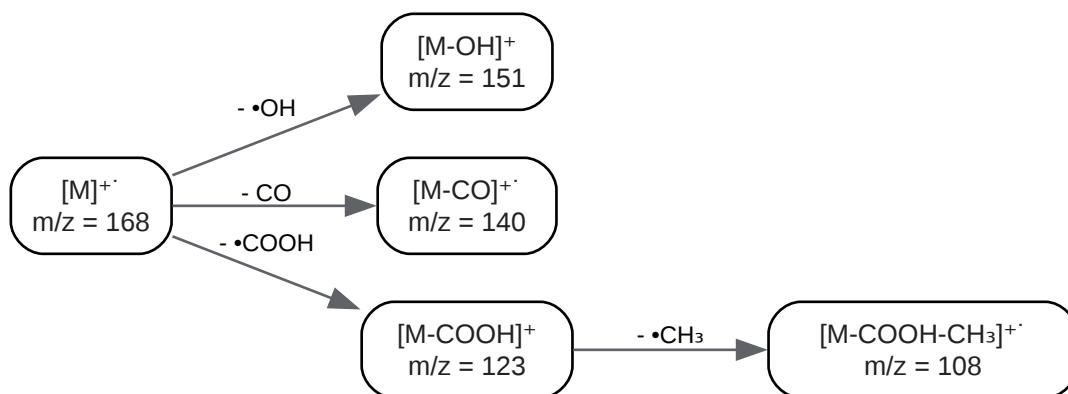
- Ionization: Electron Ionization (EI) is a common technique for small molecules. Electrospray ionization (ESI) would also be suitable, likely showing the protonated molecule $[M+H]^+$ at m/z 169.
- Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualizations

Molecular Structure of 2-Amino-6-methoxynicotinic acid

Caption: Molecular structure of **2-Amino-6-methoxynicotinic acid**.

Predicted Mass Spectrometry Fragmentation Pathway



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Caption: Predicted EI-MS fragmentation of **2-Amino-6-methoxynicotinic acid**.

Conclusion

This technical guide provides a robust, predictive framework for the spectral analysis of **2-Amino-6-methoxynicotinic acid**. The detailed interpretations of the expected NMR, IR, and MS data, along with suggested experimental protocols, offer a valuable resource for scientists working with this compound. While this analysis is based on well-established spectroscopic principles, experimental verification remains the gold standard. This guide serves as a strong starting point for any future experimental characterization of this important molecule.

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